2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
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Overview
Description
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It features a bromine atom attached to the indene ring, which is fused with an acetic acid moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the acetic acid group. One common method involves the following steps:
Bromination: 2,3-dihydro-1H-indene is reacted with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform to yield 5-bromo-2,3-dihydro-1H-indene.
Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide to introduce the acetic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the indene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Difluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(5-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Uniqueness
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQCSIOWFPCZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87779-61-1 |
Source
|
Record name | 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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